2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane
Description
2-(2-Isocyanatoethyl)-2-methyl-1,3-dioxolane is a cyclic ether derivative featuring a 1,3-dioxolane ring substituted with a methyl group and an ethyl chain terminated by a reactive isocyanate (-NCO) group. The isocyanate group confers high reactivity toward nucleophiles, making this compound valuable in polymer synthesis (e.g., polyurethanes) and crosslinking applications. Its synthesis likely involves precursor halogenated derivatives, such as 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (as in and ), followed by substitution with cyanate .
Properties
CAS No. |
2648972-29-4 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H11NO3/c1-7(2-3-8-6-9)10-4-5-11-7/h2-5H2,1H3 |
InChI Key |
ORQZJANKFKDAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCN=C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the isocyanate group. The reaction conditions usually include maintaining a temperature range of 0-50°C and using an inert solvent like toluene to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to ensure high yield and purity, often involving distillation steps to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isocyanatoethyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Polymerization: The compound can participate in polymerization reactions, forming cross-linked polymers with enhanced mechanical properties.
Substitution Reactions: The isocyanate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high reactivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include urethanes, ureas, and various polymeric materials. These products are valued for their mechanical strength, chemical resistance, and adhesive properties .
Scientific Research Applications
2-(2-Isocyanatoethyl)-2-methyl-1,3-dioxolane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-isocyanatoethyl)-2-methyl-1,3-dioxolane involves the reactivity of the isocyanate group. This group reacts with nucleophiles, such as hydroxyl and amino groups, to form stable covalent bonds. The formation of these bonds leads to the creation of cross-linked networks in polymers, enhancing their mechanical strength and chemical resistance . The molecular targets include active hydrogen-containing compounds, and the pathways involved are primarily addition and polymerization reactions .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
Key Observations :
- Isocyanate vs. Halogenated Derivatives: The -NCO group offers direct polymerization utility, unlike halogenated analogs, which require further functionalization (e.g., uses bromoethyl derivatives to generate organozinc reagents) .
- Aromatic vs. Aliphatic Substituents : Bromophenyl derivatives () enable cross-coupling reactions, whereas aliphatic substituents (e.g., -Br, -Cl) are better suited for nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
